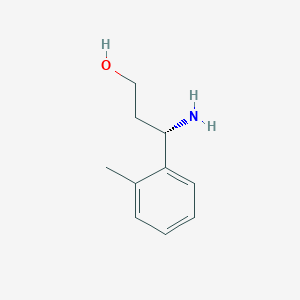

(3S)-3-amino-3-(2-methylphenyl)propan-1-ol

Description

(3S)-3-amino-3-(2-methylphenyl)propan-1-ol is a chiral amino alcohol characterized by a 2-methylphenyl substituent at the C3 position and a hydroxyl group at the terminal carbon. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol (inferred from structural analogs in and ).

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1 |

InChI Key |

SSTJWHUMHSFYDT-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CCO)N |

Canonical SMILES |

CC1=CC=CC=C1C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2-methylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone or aldehyde precursor using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-amino-3-(2-methylphenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding nitrile or imine intermediate. This process is often conducted in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3S)-3-amino-3-(2-methylphenyl)propan-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling cascades. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting neuronal communication and potentially exhibiting pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and application-based differences between (3S)-3-amino-3-(2-methylphenyl)propan-1-ol and analogous compounds:

*Note: Molecular weight calculated based on formula C₁₀H₁₅NO.

Structural and Functional Differences

- Substituent Effects: The 2-methylphenyl group in the target compound provides moderate steric hindrance compared to the 4-isopropylphenyl group (), which may reduce binding affinity in biological systems.

- Stereochemistry: The (S)-configuration in the target compound and (S)-3,3,3-trifluoro analog () highlights the importance of chirality in pharmacological activity, whereas non-chiral analogs (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) are typically used in fragrances .

Application-Specific Insights

- Fragrance vs. Pharmaceutical Use: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol () is regulated by IFRA for use in cosmetics, with safety limits defined across 12 product categories. In contrast, amino-alcohol analogs like the target compound are more likely to serve as drug intermediates due to their nitrogen functionality .

- Safety Profiles: While the target compound lacks explicit safety data, 2,2-Dimethyl-3-(3-tolyl)propan-1-ol has undergone rigorous toxicological evaluation by RIFM, emphasizing the need for similar assessments for amino-alcohol derivatives .

Biological Activity

(3S)-3-Amino-3-(2-methylphenyl)propan-1-ol, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- Structure : The compound features a chiral center, an amino group (-NH2), and a hydroxyl group (-OH), which are crucial for its biological interactions.

The biological activity of (3S)-3-amino-3-(2-methylphenyl)propan-1-ol is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its therapeutic effects.

Biological Activities

Recent studies have highlighted several biological activities associated with (3S)-3-amino-3-(2-methylphenyl)propan-1-ol:

- Anticancer Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves disruption of microtubule dynamics or modulation of signaling pathways critical for cell proliferation.

- Anti-inflammatory Effects : Research indicates that the compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Antioxidant Properties : Studies suggest that it may exhibit antioxidant effects, potentially protecting cells from oxidative stress.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several amino alcohol derivatives, including (3S)-3-amino-3-(2-methylphenyl)propan-1-ol. The results indicated an IC50 value in the low micromolar range against MCF-7 cells, suggesting its potential as a lead structure for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of COX enzymes by structurally related compounds. Results showed that these compounds effectively inhibited COX activity, leading to decreased inflammation markers in vitro.

Data Table: Biological Activities of Related Compounds

| Compound Name | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (3S)-3-Amino-3-(2-methylphenyl)propan-1-ol | MCF-7 Cells | 4.0 | Antiproliferative via microtubule destabilization |

| (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | COX Enzymes | 2.5 | Inhibition of enzyme activity |

| (S)-3-Amino-3-(4-bromophenyl)propan-1-ol | Various Cancer Cells | 5.0 | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.